

Application Notes and Protocols: 3,5-Dibromo-2-hydroxybenzoic Acid in Materials Science

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Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxybenzoic acid

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Introduction: A Versatile Brominated Building Block for Advanced Materials

3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-Dibromosalicylic acid, is a polyfunctional aromatic compound poised for significant applications in materials science.^{[1][2][3]} Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on a benzene ring, offers a compelling combination of functionalities. The ortho-hydroxy and carboxylic acid groups provide a strong chelating site for metal ions, making it an ideal candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).^{[4][5]} Concurrently, the bromine atoms serve a dual purpose: they can impart valuable properties such as flame retardancy to polymers and offer reactive sites for post-synthetic modification of materials.^{[6][7][8][9]}

This guide provides an in-depth exploration of the application of **3,5-Dibromo-2-hydroxybenzoic acid** in two key areas of materials science: as a functional linker in the synthesis of Metal-Organic Frameworks and as a monomer for the creation of specialty polymers. The protocols herein are designed to be robust and adaptable, providing a strong foundation for researchers to innovate and develop novel materials.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of **3,5-Dibromo-2-hydroxybenzoic acid** is critical for its effective use in materials synthesis.

Property	Value	Reference
CAS Number	3147-55-5	[1][3]
Molecular Formula	C ₇ H ₄ Br ₂ O ₃	[1][10]
Molecular Weight	295.91 g/mol	[1][3]
Appearance	White to off-white powder/needles	[1][3]
Melting Point	223-227 °C	[1][3]
Solubility	Sparingly soluble in water; Soluble in alcohol and ether.	[1]
SMILES	<chem>C1=C(C=C(C(=C1C(=O)O)O)O)Br</chem>	[2][3]
InChIKey	BFBZHSOXXKROMBG-UHFFFAOYSA-N	[2][10]

The crystal structure of **3,5-Dibromo-2-hydroxybenzoic acid** reveals significant intermolecular interactions, including hydrogen-bonded dimers and π - π stacking, which can influence its assembly in the solid state.[11]

Application I: Functional Linker for Metal-Organic Frameworks (MOFs)

The salicylate moiety (2-hydroxybenzoate) is a well-established building block for robust and functional MOFs. The introduction of bromine atoms onto this linker scaffold offers a strategic advantage for tuning the framework's properties and enabling further functionalization.

Causality Behind Experimental Design:

- **Chelating Site:** The adjacent hydroxyl and carboxylate groups form a stable six-membered chelate ring with metal ions, leading to strong metal-linker connectivity and often robust

framework structures.

- **Porosity and Functionality:** The bromine atoms are bulky substituents that can influence the pore size and geometry of the resulting MOF. Furthermore, the C-Br bond can be a site for subsequent chemical reactions, a process known as post-synthetic modification (PSM).^{[6][7]}^[12] This allows for the introduction of new functional groups into the MOF after its initial synthesis, a powerful tool for creating tailored materials.

Protocol 1: De Novo Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF using **3,5-Dibromo-2-hydroxybenzoic acid** as the organic linker. This method is adapted from established procedures for salicylate-based MOFs.

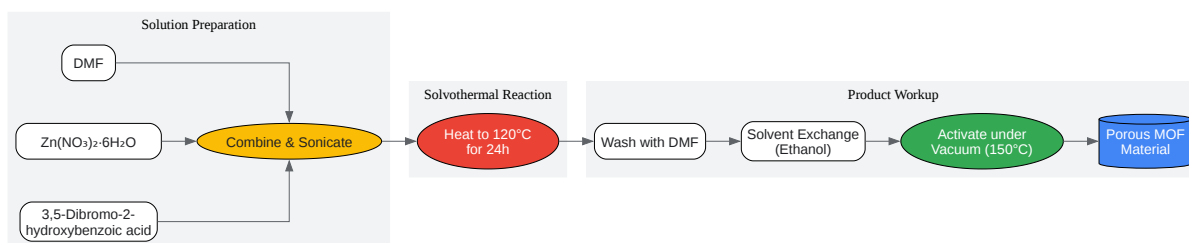
Materials:

- **3,5-Dibromo-2-hydroxybenzoic acid** ($C_7H_4Br_2O_3$)
- Zinc nitrate hexahydrate ($Zn(NO_3)_2 \cdot 6H_2O$)
- N,N-Dimethylformamide (DMF)
- Ethanol
- 20 mL Scintillation vials or Teflon-lined autoclave

Methodology:

- **Solution Preparation:** In a 20 mL scintillation vial, dissolve 29.6 mg (0.1 mmol) of **3,5-Dibromo-2-hydroxybenzoic acid** in 10 mL of DMF.
- **Metal Salt Addition:** To this solution, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate.
- **Sonication:** Sonicate the mixture for 10-15 minutes until a homogeneous solution or fine suspension is formed.
- **Sealing and Heating:** Securely cap the vial. Place the vial in a programmable oven.

- Thermal Program: Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 6 hours.
- Product Isolation: After cooling, crystalline product should be visible. Carefully decant the mother liquor.
- Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
- Solvent Exchange: To prepare the material for porosity analysis, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.
- Activation: Decant the ethanol and activate the sample by heating under vacuum at 150 °C for 12 hours to remove all solvent molecules from the pores.



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Caption: Workflow for the solvothermal synthesis of a MOF.

Protocol 2: Post-Synthetic Bromination of a Salicylate-based MOF

This protocol outlines a method to introduce bromine atoms onto a pre-synthesized MOF that contains 2-hydroxybenzoic acid (salicylic acid) linkers. This leverages the principles of post-synthetic modification to create a material analogous to one made directly from the brominated linker.

Materials:

- Pre-synthesized salicylate-based MOF (e.g., a Zn-salicylate MOF)
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Methodology:

- **MOF Activation:** Activate the parent MOF by heating under vacuum to ensure pores are empty and accessible.
- **Inert Atmosphere:** Place 100 mg of the activated MOF into a Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
- **Reaction Setup:** Under a positive pressure of inert gas, add 15 mL of anhydrous acetonitrile to the flask.
- **Reagent Addition:** In a separate flask, dissolve a 10-fold molar excess of N-Bromosuccinimide (NBS) relative to the linker content of the MOF in 10 mL of anhydrous acetonitrile.
- **Reaction:** Using a cannula or syringe, slowly add the NBS solution to the stirring suspension of the MOF at room temperature.
- **Monitoring:** Allow the reaction to proceed for 48-72 hours at room temperature. The progress of the bromination can be monitored by periodically taking a small sample of the MOF, digesting it in deuterated acid (e.g., DCl in D₂O), and analyzing the linker composition by ¹H NMR spectroscopy.

- **Quenching and Washing:** After the desired level of bromination is achieved, quench any remaining NBS by adding a few drops of a saturated sodium thiosulfate solution.
- **Purification:** Filter the solid MOF material and wash it thoroughly with fresh acetonitrile (3 x 15 mL) and then with a solvent like dichloromethane (3 x 15 mL) to remove any residual reagents and byproducts.
- **Activation:** Dry the modified MOF under vacuum to yield the final brominated material.

Application II: Monomer for Flame-Retardant Polymers

The presence of a high weight percentage of bromine (54.01%) makes **3,5-Dibromo-2-hydroxybenzoic acid** an excellent candidate monomer for producing inherently flame-retardant polymers.^[1] Brominated compounds are widely used as flame retardants; they function in the gas phase by releasing bromine radicals that interrupt the radical chain reactions of combustion.^{[8][9]}

Causality Behind Experimental Design:

- **Polymerization Functionality:** The molecule possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it a classic "A-B" type monomer for step-growth polymerization, specifically for synthesizing polyesters.
- **Inherent Flame Retardancy:** By incorporating the brominated monomer directly into the polymer backbone, the flame-retardant properties become a permanent feature of the material. This avoids issues of leaching and migration associated with additive flame retardants.^[13]

Protocol 3: Melt Polycondensation for Synthesis of a Brominated Polyester

This protocol describes the direct melt polycondensation of **3,5-Dibromo-2-hydroxybenzoic acid** to form a high-molecular-weight aromatic polyester.

Materials:

- **3,5-Dibromo-2-hydroxybenzoic acid**
- Acetic anhydride
- Antimony(III) oxide (Sb_2O_3) or another suitable polycondensation catalyst
- High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.

Methodology:

- **Acetylation (Monomer Protection):** In a round-bottom flask, combine 29.6 g (0.1 mol) of **3,5-Dibromo-2-hydroxybenzoic acid** with 12.2 mL (0.13 mol) of acetic anhydride. Heat the mixture at 140 °C for 2 hours with stirring to form the acetylated monomer, 2-acetoxy-3,5-dibromobenzoic acid. This step is crucial to prevent side reactions and discoloration at high temperatures.
- **Catalyst Addition:** Transfer the molten acetylated monomer to the high-temperature polymerization reactor. Add a catalytic amount of Antimony(III) oxide (e.g., 50-100 mg).
- **Polycondensation - Stage 1 (Low Vacuum):** Begin mechanical stirring and heat the reactor to 250 °C under a slow stream of nitrogen. Acetic acid will begin to distill off as the polymerization proceeds. Maintain these conditions for 1-2 hours.
- **Polycondensation - Stage 2 (High Vacuum):** Gradually increase the temperature to 270-280 °C and slowly apply a high vacuum (<1 Torr). The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
- **Reaction Completion:** Continue the reaction under high vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
- **Product Extrusion:** While still hot, extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
- **Pelletization:** Cut the cooled polymer strand into pellets for storage and further processing (e.g., thermal analysis, flammability testing).

Caption: Workflow for polyester synthesis via melt polycondensation.

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